molecular formula C13H12BrNO2S B2787762 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide CAS No. 1207041-35-7

5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide

Cat. No. B2787762
M. Wt: 326.21
InChI Key: UXYCOXAXCCDXHR-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule that has been synthesized using a specific method and has been found to have significant effects on various biological systems.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide involves the reaction of 5-bromo-2-furoic acid with 1-(thiophen-2-yl)cyclopropanemethanol followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the corresponding N-hydroxysuccinimide ester. This intermediate is then reacted with amine 1 to form the desired product.

Starting Materials
5-bromo-2-furoic acid, 1-(thiophen-2-yl)cyclopropanemethanol, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), amine 1

Reaction
Step 1: 5-bromo-2-furoic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 1-(thiophen-2-yl)cyclopropanemethanol in the presence of triethylamine to form the corresponding ester., Step 3: N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to the reaction mixture to form the corresponding N-hydroxysuccinimide ester., Step 4: Amine 1 is added to the reaction mixture to form the desired product, 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide.

Scientific Research Applications

The potential applications of 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide are vast and varied. This compound has been found to have significant effects on various biological systems, including the nervous system, immune system, and cardiovascular system. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent.

Mechanism Of Action

The mechanism of action of 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide is not yet fully understood. However, it is believed that this compound works by modulating the activity of certain signaling pathways within cells. Specifically, it has been found to interact with a protein called NF-κB, which is involved in regulating the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

Studies have shown that 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have a protective effect on the cardiovascular system, potentially reducing the risk of heart disease.

Advantages And Limitations For Lab Experiments

One advantage of using 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide in lab experiments is that it is a small molecule that can be easily synthesized and modified. Additionally, it has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are many potential future directions for research involving 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further studies could investigate its effects on other biological systems, such as the digestive and respiratory systems. Finally, research could focus on developing new synthetic methods for this compound, as well as modifying its structure to enhance its therapeutic potential.
Conclusion:
In conclusion, 5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide is a novel compound that has significant potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its therapeutic potential, this compound represents a promising avenue for future drug development.

properties

IUPAC Name

5-bromo-N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-11-4-3-9(17-11)12(16)15-8-13(5-6-13)10-2-1-7-18-10/h1-4,7H,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYCOXAXCCDXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-2-carboxamide

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